3,6-Dibromo-9-heptyl-9H-carbazole
Overview
Description
3,6-Dibromo-9-heptyl-9H-carbazole: is a chemical compound with the molecular formula C19H21Br2N and a molecular weight of 423.19 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a heptyl group at the 9 position of the carbazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-heptyl-9H-carbazole typically involves the bromination of 9-heptylcarbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired level of bromination is achieved.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9-heptyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione or other oxidized derivatives.
Reduction Products: Reduced carbazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3,6-Dibromo-9-heptyl-9H-carbazole is used as a building block in the synthesis of various organic compounds, including polymers and dyes .
Biology: In biological research, it is used to study the interactions of carbazole derivatives with biological molecules and their potential biological activities .
Medicine: Carbazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities .
Industry: This compound is used in the production of organic semiconductors and other electronic materials due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-heptyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the heptyl group contribute to its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 3,6-Dibromo-9-hexyl-9H-carbazole
- 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
- 3,6-Dibromo-2,7-dimethoxy-9H-carbazole
Comparison: 3,6-Dibromo-9-heptyl-9H-carbazole is unique due to its specific substitution pattern and the presence of a heptyl group, which imparts distinct physical and chemical properties compared to other similar compounds.
Biological Activity
3,6-Dibromo-9-heptyl-9H-carbazole is a brominated derivative of carbazole, featuring two bromine atoms at the 3 and 6 positions and a heptyl group at the 9 position. This compound is notable for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties, as well as its applications in organic electronics. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Molecular Formula: C19H21Br2N
Molecular Weight: 423.19 g/mol
The synthesis of this compound typically involves the bromination of 9-heptylcarbazole using N-bromosuccinimide (NBS) or bromine in organic solvents such as chloroform or dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine atoms enhances its binding affinity, which may lead to alterations in enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum: Studies have shown that certain carbazole derivatives exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial potential .
Summary of Biological Activities
Applications in Organic Electronics
In addition to its biological activities, this compound is recognized for its optoelectronic properties. It is employed as a building block in the synthesis of organic semiconductors due to its high charge carrier mobility and stability. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Properties
IUPAC Name |
3,6-dibromo-9-heptylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-9-7-14(20)12-16(18)17-13-15(21)8-10-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIORAMBSBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103535-99-4 | |
Record name | 3,6-Dibromo-9-heptyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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